molecular formula C8H4BrF3O2S B14263072 2-Bromo-4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione CAS No. 177743-16-7

2-Bromo-4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione

Cat. No.: B14263072
CAS No.: 177743-16-7
M. Wt: 301.08 g/mol
InChI Key: PQVBOWIQJXWZBC-UHFFFAOYSA-N
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Description

2-Bromo-4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione is a chemical compound with the molecular formula C8H5BrF3O2S It is known for its unique structure, which includes a bromine atom, trifluoromethyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione typically involves a Claisen condensation reaction. This reaction is carried out between ethyl trifluoroacetate and 2-acetylthiophene in the presence of a base such as sodium ethoxide . The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol for several hours to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can lead to different functionalized compounds.

Scientific Research Applications

2-Bromo-4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione involves its ability to chelate metal ions and inhibit specific enzymes. For instance, it can inhibit mitochondrial complex II by binding to the quinone reduction site, thereby blocking the electron transport chain and cellular respiration . This inhibition can lead to various biochemical effects, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione is unique due to the presence of the bromine atom, which can participate in various substitution reactions, and the trifluoromethyl group, which imparts significant electron-withdrawing properties. These features make it a versatile compound in synthetic chemistry and biochemical research.

Properties

CAS No.

177743-16-7

Molecular Formula

C8H4BrF3O2S

Molecular Weight

301.08 g/mol

IUPAC Name

2-bromo-4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione

InChI

InChI=1S/C8H4BrF3O2S/c9-5(7(14)8(10,11)12)6(13)4-2-1-3-15-4/h1-3,5H

InChI Key

PQVBOWIQJXWZBC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)C(C(=O)C(F)(F)F)Br

Origin of Product

United States

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